molecular formula C13H16O3 B13592701 methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate

methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate

Cat. No.: B13592701
M. Wt: 220.26 g/mol
InChI Key: DCGVVSGUQONQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: The major product is 3-(2,3-dihydro-1H-inden-5-yl)-2-oxopropanoate.

    Reduction: The major product is 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,3-dihydro-1H-inden-5-yl)acrylate
  • Methyl 3-(2,3-dihydro-1H-inden-5-yl)-3-(dimethylamino)propanoate

Uniqueness

Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate is unique due to its specific structural features, such as the presence of both an indane moiety and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate

InChI

InChI=1S/C13H16O3/c1-16-13(15)12(14)8-9-5-6-10-3-2-4-11(10)7-9/h5-7,12,14H,2-4,8H2,1H3

InChI Key

DCGVVSGUQONQQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=C(CCC2)C=C1)O

Origin of Product

United States

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